Indinavir hydrate Indinavir hydrate Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Brand Name: Vulcanchem
CAS No.: 180683-37-8
VCID: VC0559710
InChI: InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1
SMILES: CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O
Molecular Formula: C36H49N5O5
Molecular Weight: 631.8 g/mol

Indinavir hydrate

CAS No.: 180683-37-8

Cat. No.: VC0559710

Molecular Formula: C36H49N5O5

Molecular Weight: 631.8 g/mol

* For research use only. Not for human or veterinary use.

Indinavir hydrate - 180683-37-8

Specification

Description Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
CAS No. 180683-37-8
Molecular Formula C36H49N5O5
Molecular Weight 631.8 g/mol
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate
Standard InChI InChI=1S/C36H47N5O4.H2O/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);1H2/t28-,29+,31+,32-,33+;/m1./s1
Standard InChI Key XTYSXGHMTNTKFH-BDEHJDMKSA-N
SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.O

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